molecular formula C9H9ClO2 B1582554 2-(4-Chlorophenyl)-1,3-dioxolane CAS No. 2403-54-5

2-(4-Chlorophenyl)-1,3-dioxolane

Cat. No. B1582554
CAS RN: 2403-54-5
M. Wt: 184.62 g/mol
InChI Key: NYXNQWTXUSTEGL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-dioxolane is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as CPD, and it belongs to the family of dioxolanes. CPD has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Synthesis and Chemical Reactivity

2-(4-Chlorophenyl)-1,3-dioxolane has been utilized in various chemical syntheses. For instance, Lukács, Porcs-Makkay, and Simig (2003) demonstrated its lithiation ortho to the ketal group, leading to the creation of ortho-functionalized acetophenone derivatives (Lukács, Porcs-Makkay, & Simig, 2003). This process has implications for generating a range of complex organic compounds.

Polymerization Studies

The compound also finds applications in polymerization research. Morariu and Simionescu (1994) explored the polymerization of a similar compound, 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane, via both radical and cationic routes, proposing a polymerization mechanism based on the resulting polymers (Morariu & Simionescu, 1994).

Application in Drug Synthesis

A significant application of 2-(4-Chlorophenyl)-1,3-dioxolane is in the field of drug synthesis. Wang et al. (2009) reported its use as an intermediate in the preparation of platinum anticancer drugs. The compound's specific structure and bonding properties make it suitable for such specialized applications (Wang et al., 2009).

Antimicrobial and Antifungal Applications

Delcourt et al. (2004) investigated new polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane for their antifungal activity. They observed significant antimycotic effects, especially against filamentous fungi, underscoring the potential of derivatives of this compound in treating fungal infections (Delcourt et al., 2004).

Liquid Crystal Research

The modification of liquid crystal properties is another area where 2-(4-Chlorophenyl)-1,3-dioxolane derivatives are applied. Chen et al. (2015) described the synthesis of 1,3-dioxolane-terminated liquid crystals, noting enhanced dielectric and optical anisotropy, which could be beneficial for advanced display technologies (Chen et al., 2015).

Agricultural Applications

In agriculture, Min et al. (2022) synthesized novel dioxolane ring compounds, including derivatives of 2-(4-Chlorophenyl)-1,3-dioxolane, exhibiting promising fungicidal and herbicidal activities. This indicates potential applications in managing phytopathogen diseases (Min et al., 2022).

properties

IUPAC Name

2-(4-chlorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXNQWTXUSTEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308251
Record name 2-(4-Chlorophenyl)-1,3-dioxolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1,3-dioxolane

CAS RN

2403-54-5
Record name 2-(4-Chlorophenyl)-1,3-dioxolane
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Record name 2-(4-Chlorophenyl)-1,3-dioxolane
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Record name 1, 2-(p-chlorophenyl)-
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Record name 2-(4-Chlorophenyl)-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-(4-Chlorophenyl)-1,3-dioxolane in the synthesis of Telmisartan?

A1: 2-(4-Chlorophenyl)-1,3-dioxolane serves as a crucial building block in the synthesis of Telmisartan, an angiotensin II receptor antagonist. Specifically, it undergoes a decarboxylative cross-coupling reaction with isopropyl phthalate. [] This reaction forms a key intermediate in the multi-step synthesis of Telmisartan. []

Q2: How is the structure of 2-(4-Chlorophenyl)-1,3-dioxolane characterized?

A2: The crystal structure of 2-(4-Chlorophenyl)-1,3-dioxolane reveals that the dioxolane ring adopts a twist conformation. [] The chlorophenyl substituent is attached equatorially to this ring. [] In the crystal lattice, the molecules interact through N—H⋯O and C—H⋯O hydrogen bonds, forming a two-dimensional network parallel to the (001) plane. []

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